molecular formula C11H13ClS B8029668 1-Chloro-4-(cyclopentylsulfanyl)benzene CAS No. 141622-73-3

1-Chloro-4-(cyclopentylsulfanyl)benzene

Cat. No.: B8029668
CAS No.: 141622-73-3
M. Wt: 212.74 g/mol
InChI Key: WJNYNIGIXVDXRH-UHFFFAOYSA-N
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Description

1-Chloro-4-(cyclopentylsulfanyl)benzene is an organic compound with the molecular formula C12H15ClS It is a derivative of benzene, where a chlorine atom is substituted at the para position and a cyclopentylsulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(cyclopentylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopentylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(cyclopentylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopentylsulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, ethanol, methanol, various nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified cyclopentylsulfanyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-(cyclopentylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors due to its ability to interact with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(cyclopentylsulfanyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying receptor-ligand interactions.

Comparison with Similar Compounds

1-Chloro-4-(cyclopentylsulfanyl)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-chloro-4-(methylsulfanyl)benzene, 1-chloro-4-(ethylsulfanyl)benzene, 1-chloro-4-(propylsulfanyl)benzene.

    Uniqueness: The cyclopentylsulfanyl group provides distinct steric and electronic properties compared to smaller alkylsulfanyl groups. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-chloro-4-cyclopentylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNYNIGIXVDXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294024
Record name 1-Chloro-4-(cyclopentylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141622-73-3
Record name 1-Chloro-4-(cyclopentylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141622-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(cyclopentylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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